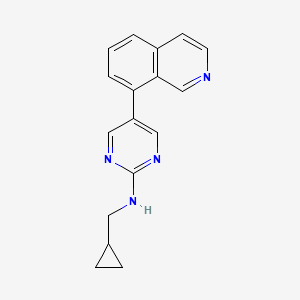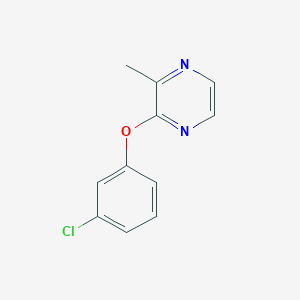
N-(cyclopropylmethyl)-5-(isoquinolin-8-yl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclopropylmethyl)-5-(isoquinolin-8-yl)pyrimidin-2-amine (NCIP) is a novel organic compound that has been studied for its potential applications in the fields of organic synthesis and medicinal chemistry. NCIP is a cyclopropylmethyl derivative of the isoquinolin-8-yl pyrimidin-2-amine family of compounds, which is a class of compounds known for their ability to form strong hydrogen bonds and to interact with biological targets. NCIP has been studied for its potential applications in the fields of organic synthesis, medicinal chemistry, and drug discovery.
Mechanism of Action
N-(cyclopropylmethyl)-5-(isoquinolin-8-yl)pyrimidin-2-amine is believed to interact with biological targets through hydrogen bonding and hydrophobic interactions. N-(cyclopropylmethyl)-5-(isoquinolin-8-yl)pyrimidin-2-amine is believed to form strong hydrogen bonds with amino acids and other molecules, which can lead to the inhibition of enzyme activity. Additionally, N-(cyclopropylmethyl)-5-(isoquinolin-8-yl)pyrimidin-2-amine is believed to interact with biological targets through hydrophobic interactions, as it has been found to interact with lipophilic regions of proteins.
Biochemical and Physiological Effects
N-(cyclopropylmethyl)-5-(isoquinolin-8-yl)pyrimidin-2-amine has been studied for its potential effects on biochemical and physiological processes. N-(cyclopropylmethyl)-5-(isoquinolin-8-yl)pyrimidin-2-amine has been found to inhibit the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. Additionally, N-(cyclopropylmethyl)-5-(isoquinolin-8-yl)pyrimidin-2-amine has been found to interact with various receptors in the body, which can lead to the modulation of signal transduction pathways.
Advantages and Limitations for Lab Experiments
N-(cyclopropylmethyl)-5-(isoquinolin-8-yl)pyrimidin-2-amine has several advantages for use in laboratory experiments, including its high solubility in aqueous solutions, its low toxicity, and its ability to form strong hydrogen bonds. Additionally, N-(cyclopropylmethyl)-5-(isoquinolin-8-yl)pyrimidin-2-amine has been found to be a useful reagent in the synthesis of various compounds, including heterocyclic compounds and peptides. However, N-(cyclopropylmethyl)-5-(isoquinolin-8-yl)pyrimidin-2-amine is limited in its ability to interact with biological targets, as it has been found to have a low affinity for some biological targets.
Future Directions
There are several potential future directions for the study of N-(cyclopropylmethyl)-5-(isoquinolin-8-yl)pyrimidin-2-amine. These include further studies on the mechanism of action of N-(cyclopropylmethyl)-5-(isoquinolin-8-yl)pyrimidin-2-amine, the development of new synthetic methods for the synthesis of N-(cyclopropylmethyl)-5-(isoquinolin-8-yl)pyrimidin-2-amine, and the development of new applications for N-(cyclopropylmethyl)-5-(isoquinolin-8-yl)pyrimidin-2-amine in the fields of organic synthesis, medicinal chemistry, and drug discovery. Additionally, further studies could be conducted to explore the potential effects of N-(cyclopropylmethyl)-5-(isoquinolin-8-yl)pyrimidin-2-amine on biochemical and physiological processes. Finally, further studies could be conducted to explore the potential advantages and limitations of N-(cyclopropylmethyl)-5-(isoquinolin-8-yl)pyrimidin-2-amine for use in laboratory experiments.
Synthesis Methods
N-(cyclopropylmethyl)-5-(isoquinolin-8-yl)pyrimidin-2-amine can be synthesized from commercially available starting materials via a three-step synthesis. The first step involves the condensation of cyclopropylmethyl bromide with isoquinolin-8-yl pyrimidin-2-amine to form the cyclopropylmethyl derivative of the isoquinolin-8-yl pyrimidin-2-amine. The second step involves the reaction of the cyclopropylmethyl derivative with a base to form the N-(cyclopropylmethyl)-5-(isoquinolin-8-yl)pyrimidin-2-amine. The third step involves the reaction of the N-(cyclopropylmethyl)-5-(isoquinolin-8-yl)pyrimidin-2-amine with a nucleophile to form the desired product.
Scientific Research Applications
N-(cyclopropylmethyl)-5-(isoquinolin-8-yl)pyrimidin-2-amine has been studied for its potential applications in the fields of organic synthesis, medicinal chemistry, and drug discovery. N-(cyclopropylmethyl)-5-(isoquinolin-8-yl)pyrimidin-2-amine has been found to be a useful reagent in the synthesis of various compounds, including heterocyclic compounds and peptides. Additionally, N-(cyclopropylmethyl)-5-(isoquinolin-8-yl)pyrimidin-2-amine has been studied for its potential applications in medicinal chemistry, as it has been found to interact with various biological targets and to form strong hydrogen bonds.
properties
IUPAC Name |
N-(cyclopropylmethyl)-5-isoquinolin-8-ylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4/c1-2-13-6-7-18-11-16(13)15(3-1)14-9-20-17(21-10-14)19-8-12-4-5-12/h1-3,6-7,9-12H,4-5,8H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCJSMNLPCBPQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=NC=C(C=N2)C3=CC=CC4=C3C=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-5-(isoquinolin-8-yl)pyrimidin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-fluoro-2,4-dimethyl-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442450.png)
![4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6442457.png)
![4,5-dimethyl-2-(methylsulfanyl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442463.png)

![4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5-fluoro-2,6-dimethylpyrimidine](/img/structure/B6442482.png)
![3-({1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}(methyl)amino)-1??,2-benzothiazole-1,1-dione](/img/structure/B6442484.png)

![4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5-fluoro-2,6-dimethylpyrimidine](/img/structure/B6442504.png)
![4,5-dimethyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine](/img/structure/B6442520.png)
![4,5-dimethyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine](/img/structure/B6442534.png)
![4-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine](/img/structure/B6442536.png)
![2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B6442545.png)
![4-ethyl-2-(methylsulfanyl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442554.png)
